tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate
Overview
Description
“tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate” is a chemical compound with the CAS Number: 1255095-03-4 and Linear Formula: C9H13BrN2O2S . It is also known as Br-MTTC.
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C9H14BrN2O2S/c1-5-6 (15-7 (10)11-5)12-8 (13)14-9 (2,3)4/h15H,1-4H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 293.18 . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 .Scientific Research Applications
Environmental Monitoring and Toxicology
Human Biomonitoring in Urine Samples : A study revealed a decreasing trend over time in the exposure to the fragrance chemical lysmeral, using urine samples for biomonitoring. This research underscores the utility of advanced analytical methods in environmental health studies to monitor human exposure to various chemicals (Scherer et al., 2020).
Toxicokinetics of Ethers : Research on the toxicokinetics and biotransformation of ethers such as methyl-tert.butyl ether (MTBE) highlights the importance of understanding how chemicals are metabolized and cleared in humans and animals. This is crucial for assessing the safety and environmental impact of chemical compounds (Dekant et al., 2001).
Chemical Analysis and Safety Assessment
Controlled Exposure Studies : Studies on ethyl tert-butyl ether (ETBE) exposure in humans provide insight into the absorption, metabolism, and excretion of chemical compounds. Such research is essential for evaluating the safety of chemicals used in various industries and consumer products (Nihlen, Löf, & Johanson, 1998).
Dissolution of Cholesterol Gallbladder Stones : The use of methyl tert-butyl ether (MTBE) for the dissolution of gallbladder stones in clinical settings exemplifies the application of chemicals in medical treatments. This highlights the potential for tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate in developing therapeutic or diagnostic tools (Thistle et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFGJWKHWQFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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